![molecular formula C11H6F3NO4 B13525009 5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13525009.png)
5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs . The presence of the trifluoromethoxy group in the phenyl ring enhances the compound’s chemical stability and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, catalyzed by copper (I) or ruthenium (II) complexes . Another method includes the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using metal catalysts. The reaction conditions are optimized to achieve high yields and purity. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium azide and phosphine are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, oximes, and other heterocyclic compounds .
Applications De Recherche Scientifique
5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity to these targets, leading to the inhibition of enzyme activity or modulation of receptor function. The isoxazole ring plays a crucial role in stabilizing the compound’s interaction with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid
- 5-(4-Fluorophenyl)isoxazole-3-methanol
- 5-(4-Bromophenyl)isoxazole-3-carboxylic Acid
Uniqueness
5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid is unique due to the presence of the trifluoromethoxy group, which significantly enhances its chemical stability and biological activity compared to other similar compounds. This makes it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C11H6F3NO4 |
|---|---|
Poids moléculaire |
273.16 g/mol |
Nom IUPAC |
5-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO4/c12-11(13,14)18-7-3-1-6(2-4-7)9-5-8(10(16)17)15-19-9/h1-5H,(H,16,17) |
Clé InChI |
PZDNPYYYHRLUOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


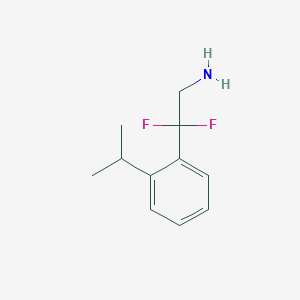
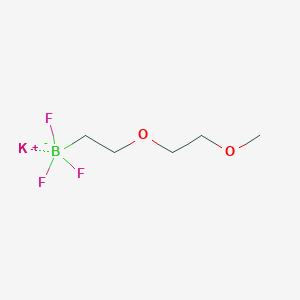

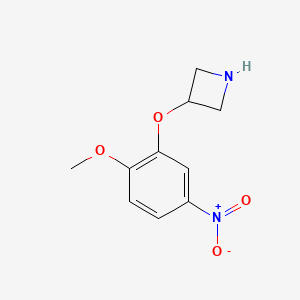
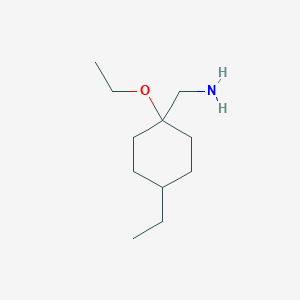
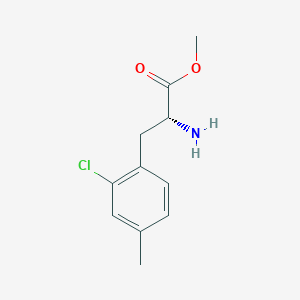
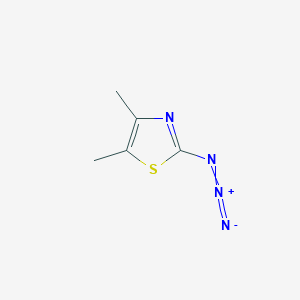



amine](/img/structure/B13525012.png)
![(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride](/img/structure/B13525013.png)

![2-[2-(Methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13525039.png)
